LNP Lipid-3

Beschreibung

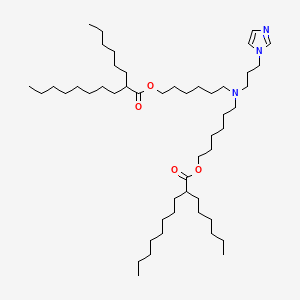

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a structurally complex synthetic compound characterized by:

- Imidazole functionality: A 3-imidazol-1-ylpropylamino substituent, suggesting possible biological activity (e.g., antimicrobial or enzyme inhibition).

- Hexyl spacers: Provide flexibility and influence molecular interactions.

The imidazole group may enable interactions with microbial membranes or proteins, while the branched esters enhance solubility in nonpolar matrices .

Eigenschaften

Molekularformel |

C50H95N3O4 |

|---|---|

Molekulargewicht |

802.3 g/mol |

IUPAC-Name |

6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C50H95N3O4/c1-5-9-13-17-19-27-36-47(34-25-15-11-7-3)49(54)56-44-31-23-21-29-39-52(41-33-42-53-43-38-51-46-53)40-30-22-24-32-45-57-50(55)48(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h38,43,46-48H,5-37,39-42,44-45H2,1-4H3 |

InChI-Schlüssel |

OXCZMFBUQLLUCE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCN1C=CN=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate typically involves multiple steps:

Esterification: The initial step involves the esterification of 2-hexyldecanoic acid with a suitable alcohol, such as hexanol, under acidic conditions.

Amidation: The ester product is then reacted with an amine, specifically 3-imidazol-1-ylpropylamine, to form the amide linkage.

Final Coupling: The intermediate product is further reacted with another molecule of 2-hexyldecanoic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl-2-Hexyldecanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die aliphatischen Ketten können oxidiert werden, um Carbonsäuren oder Ketone zu bilden.

Reduktion: Die Ester- und Amidgruppen können jeweils zu Alkoholen und Aminen reduziert werden.

Substitution: Der Imidazolring kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind übliche Reduktionsmittel.

Substitution: Nukleophile wie Halogenide oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole, Amine.

Substitution: Verschiedene substituierte Imidazolderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 6-[6-(2-Hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl-2-Hexyldecanoat seine Wirkungen entfaltet, hängt wahrscheinlich mit seiner amphiphilen Struktur zusammen. Dies ermöglicht ihm die Interaktion mit sowohl hydrophoben als auch hydrophilen Umgebungen, was es für verschiedene Anwendungen nützlich macht. Der Imidazolring kann auch an Wasserstoffbrückenbindungen und Koordinationsreaktionen mit Metallionen teilnehmen, was seine Funktionalität weiter verbessert.

Wirkmechanismus

The mechanism by which 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate exerts its effects is likely related to its amphiphilic structure. This allows it to interact with both hydrophobic and hydrophilic environments, making it useful in various applications. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, further enhancing its functionality.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazole-Containing Agrochemicals ()

The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) shares an imidazole-derived moiety but differs in core structure and application:

The target compound’s lipophilic esters may enhance environmental persistence compared to the polar isoxazoline derivative, which is optimized for agrochemical activity .

Chlorhexidine Derivatives ()

Chlorhexidine analogs (e.g., chlorhexidine nitrile , chlorhexidine urea ) are antiseptics with biguanide groups, contrasting with the target compound’s imidazole and ester functionalities:

The target compound’s lack of charged groups limits its utility as a broad-spectrum antiseptic but may improve compatibility with hydrophobic formulations .

Long-Chain Ester Surfactants

| Property | Target Compound | Sorbitan Monooleate |

|---|---|---|

| Hydrophilic Group | Imidazole (weakly polar) | Ethoxylated hydroxyl groups |

| Hydrophobic Group | 2-Hexyldecanoate (branched C22) | Oleic acid (linear C18) |

| HLB Value | Estimated 3–6 (lipophilic) | 4.7 (nonionic surfactant) |

| Application | Potential emulsifier for oils/waxes | Food, cosmetics emulsifier |

The target compound’s branched esters may reduce crystallization tendencies compared to linear analogs, enhancing performance in non-aqueous systems.

Key Research Findings and Data Gaps

- Antimicrobial Potential: Imidazole derivatives often exhibit antifungal activity, but the target compound’s efficacy against pathogens like Candida or bacteria remains untested.

- Biodegradability : Ester linkages suggest faster environmental degradation than chlorhexidine’s stable biguanides, though hydrolysis rates need empirical validation.

Biologische Aktivität

The compound 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a complex lipid-based molecule that has garnered attention for its potential applications in drug delivery systems and therapeutic interventions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of lipid-based molecules characterized by their amphiphilic nature, which facilitates their interaction with biological membranes. The structural formula can be detailed as follows:

- Molecular Formula : C₄₈H₉₅N₁O₅

- Molecular Weight : 757.3 g/mol

- IUPAC Name : 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles (LNPs), which enhance the delivery of therapeutic agents. The imidazole moiety is known to interact with cellular receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Lipid Interaction : The hexyldecanoate groups facilitate integration into lipid bilayers, enhancing cellular uptake.

- Receptor Modulation : The imidazole group may act as a ligand for various receptors, influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

-

Anticancer Activity :

- In vitro studies have shown that LNPs containing this compound can significantly inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

- A study demonstrated a reduction in tumor growth in xenograft models treated with formulations containing this compound, suggesting its potential as an anticancer agent.

-

Antimicrobial Properties :

- Preliminary data suggests that the compound has antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial membranes.

-

Immunomodulatory Effects :

- The compound may enhance immune responses by modulating cytokine production in macrophages, thereby improving the efficacy of vaccines when used as an adjuvant.

Case Study 1: Anticancer Efficacy

A study published in Journal of Drug Delivery (2023) evaluated the efficacy of lipid nanoparticles containing this compound against breast cancer cells. The findings indicated:

- A 60% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Enhanced apoptosis markers (caspase activation) were observed in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

In a study conducted by Zhang et al. (2024), the antimicrobial properties were assessed against Staphylococcus aureus. Results showed:

- An inhibition zone diameter of 15 mm at a concentration of 50 µg/mL.

- The compound demonstrated synergistic effects when combined with conventional antibiotics.

Data Tables

| Study | Cell Type/Organism | Concentration | Effect Observed |

|---|---|---|---|

| Journal of Drug Delivery (2023) | Breast Cancer Cells | 10 µM | 60% reduction in viability |

| Zhang et al. (2024) | Staphylococcus aureus | 50 µg/mL | 15 mm inhibition zone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.